

Application Notes and Protocols: Potassium Rhodizonate Test for Lead Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium rhodizonate*

Cat. No.: *B081583*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **potassium rhodizonate** test is a sensitive and specific chemical method for the detection of lead. This colorimetric test relies on the reaction of the rhodizonate ion with lead (II) ions to form a characteristic colored complex. While commercially available as sodium rhodizonate in many test kits, the underlying principle remains the same. The test is widely employed in various fields, including forensic science for the detection of gunshot residue, environmental analysis for screening lead in paint, soil, and water, and in industrial settings for quality control.

The reaction chemistry involves the formation of a pink to red complex between lead and the rhodizonate ion under slightly acidic conditions (pH ~2.8). In the presence of a stronger acid (e.g., 5% HCl), this complex is further converted to a blue-violet compound, which is highly specific for lead.^{[1][2]} This two-step color change provides a high degree of confidence in the identification of lead.

Quantitative Data Summary

The performance of the **potassium rhodizonate** test can vary depending on the sample matrix, the concentration of lead, and the specific protocol employed. The following table summarizes key quantitative data from various studies.

Parameter	Sample Matrix	Reported Value(s)	Notes
Limit of Detection (LOD)	Paint	600 ppm (0.06% by weight)[3]	May be as high as 5,000 ppm for reliable detection with commercial swabs.[3]
Water	2 ppb[4]	Using a pre-concentration method with a filter membrane.	
General	0.1 microgram[5]	On filter paper.	
Sensitivity	Paint	91.7%[1]	For detecting lead at government action levels (0.5% lead).[1]
Soil	28.6% - 85.7%[1]	Sensitivity was significantly lower for soil samples compared to paint.[1]	
Specificity	Paint	77.8% - 88.9%[1]	
Soil	100%[1]		
Interferences	Various	Barium, Strontium, Tin, Cadmium, Thallium[5][6]	At a pH of 2.8, some other heavy metals can form colored complexes. The subsequent addition of hydrochloric acid helps to differentiate lead, as the complexes of many other metals will fade. [1]

Experimental Protocols

I. Detection of Lead in Gunshot Residue

This protocol is adapted from forensic science procedures for determining muzzle-to-target distance.[2][7]

A. Reagents

- Saturated Sodium/Potassium Rhodizonate Solution:
 - Add a small amount of sodium or **potassium rhodizonate** powder to a beaker.
 - Add distilled or deionized water dropwise while stirring until a saturated solution the color of strong tea is formed. A small amount of undissolved solid should remain.
 - Note: This solution is unstable and should be prepared fresh, as it is typically effective for only about one hour.[2]
- pH 2.8 Buffer Solution:
 - Dissolve 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled or deionized water.
 - Gentle heating and stirring can aid in dissolution.
 - Store in a labeled, sealed container.
- 5% Hydrochloric Acid (HCl) Solution:
 - Carefully add 5 mL of concentrated hydrochloric acid to 95 mL of distilled or deionized water in a fume hood. Always add acid to water, not the reverse.
 - Store in a labeled, sealed container.

B. Procedure

- Place the item to be tested (e.g., clothing) in a chemical fume hood.
- Perform a control test on a known lead source (e.g., a small mark from a lead bullet on a piece of filter paper) to ensure the reagents are active.

- Spray the area of interest with the saturated rhodizonate solution. The area will turn a yellow-orange color.
- Spray the same area with the pH 2.8 buffer solution. This will remove the yellow background color. The presence of lead or other heavy metals will be indicated by the formation of a pink to red color.^[7]
- To confirm the presence of lead, spray the area with the 5% HCl solution. If lead is present, the pink/red color will fade and a blue-violet color will appear.^[7] This blue-violet color is specific for lead.
- Document the results immediately with high-resolution color photography, as the colors may fade over time.

II. Screening of Lead in Paint

This protocol is a general guideline for the qualitative screening of lead in paint films.

A. Reagents

- Same as for gunshot residue analysis.

B. Procedure

- On an inconspicuous area of the painted surface, carefully make a small cut or abrasion to expose all layers of the paint down to the substrate.
- Apply one to two drops of the pH 2.8 buffer solution to the exposed area.
- Apply one to two drops of the saturated rhodizonate solution to the same area.
- Observe for a pink or red color change, which indicates the possible presence of lead.
- For confirmation, apply one to two drops of 5% HCl solution. A change to a blue-violet color confirms the presence of lead.

III. Screening of Lead in Soil

This protocol provides a method for the qualitative screening of lead in soil samples.

A. Reagents

- Same as for gunshot residue analysis.
- Extraction Solution: 0.4 M glycine solution at pH 1.5.

B. Procedure

- Collect a representative soil sample.
- Air-dry the soil sample and sieve it to remove large debris.
- In a suitable container, mix the soil with the glycine extraction solution at a 1:10 soil-to-solution ratio.
- Agitate the mixture for a predetermined amount of time (e.g., 1 hour) to allow for lead to be leached into the solution.
- Filter the mixture to obtain a clear extract.
- Place a few drops of the extract onto a piece of filter paper.
- Add one drop of the saturated rhodizonate solution to the spot.
- Observe for the formation of a pink to red color.
- Confirm with a drop of 5% HCl, looking for a blue-violet color.

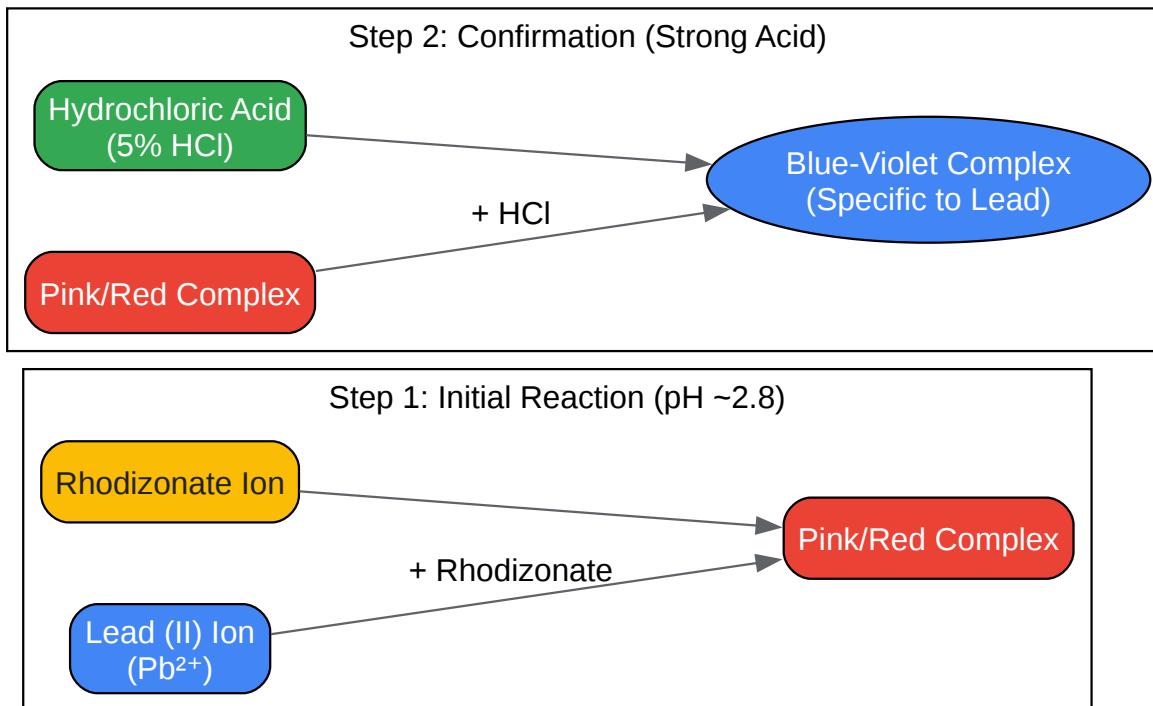
IV. Screening of Lead in Water

This protocol is a semi-quantitative method for detecting lead in water samples.[\[4\]](#)

A. Reagents

- Sodium or **Potassium Rhodizonate** powder
- 10% (w/v) Tartaric Acid Solution

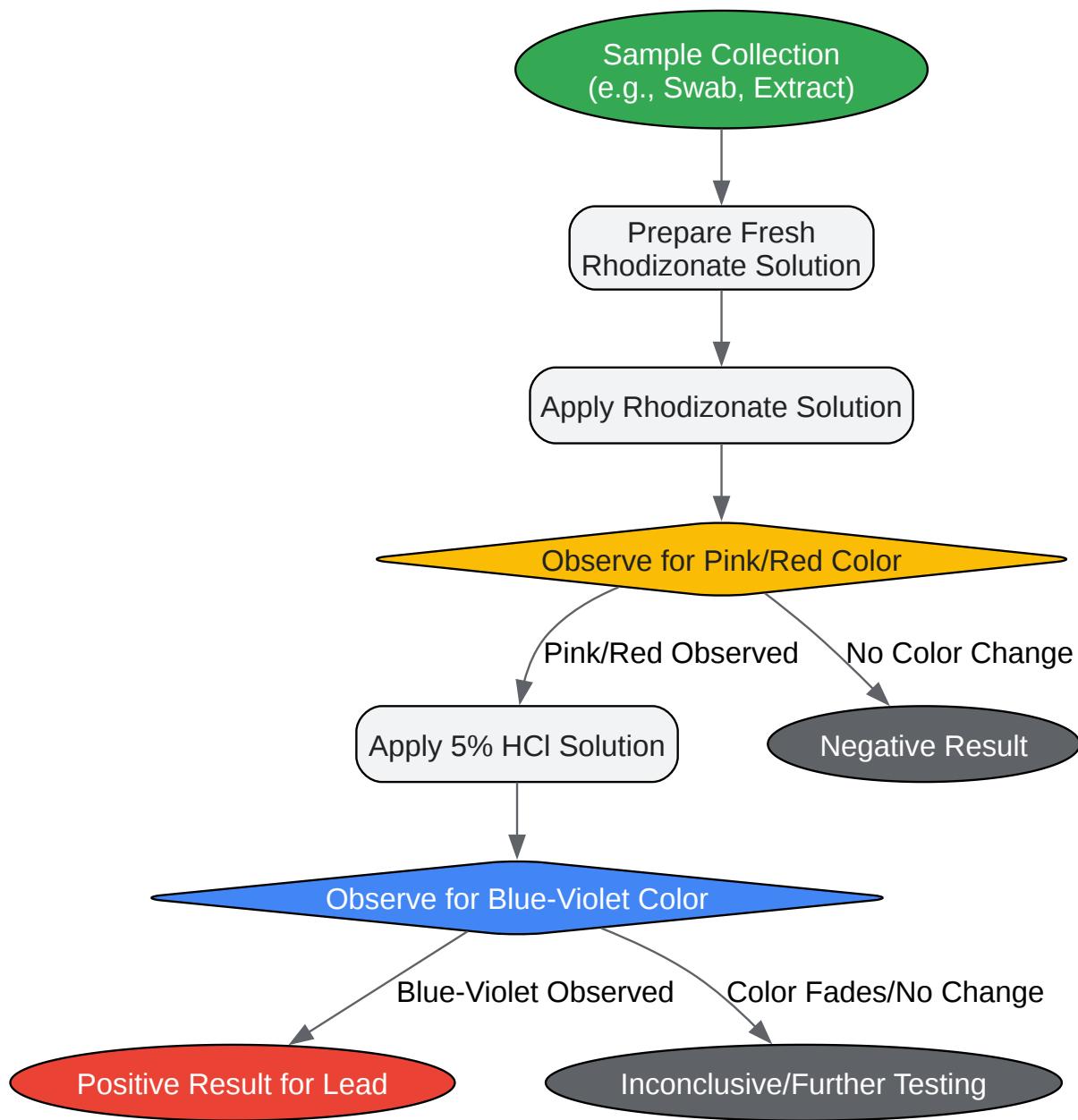
B. Equipment


- Syringe (e.g., 100 mL)
- Filter membrane (e.g., 0.45 μm pore size)

C. Procedure

- Draw a specific volume of the water sample into the syringe (e.g., 100 mL).
- Add a small, pre-measured amount of rhodizonate powder (e.g., 5 mg) to the water in the syringe and shake to dissolve. If lead is present, a pink to red precipitate of lead rhodizonate will form.
- Attach the filter membrane to the tip of the syringe.
- Slowly and steadily depress the plunger, forcing the water through the filter membrane. The lead rhodizonate precipitate will be captured on the membrane.
- Add a drop of 10% tartaric acid solution to the membrane to enhance the color.
- The intensity of the color on the membrane is proportional to the concentration of lead in the sample. This can be compared to a set of standards prepared from known lead concentrations for a semi-quantitative estimation.

Visualizations


Chemical Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Chemical pathway of the **potassium rhodizonate** test for lead.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the **potassium rhodizonate** test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A sodium rodizonate lead testing kit for home use--valid for paint and soil samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Archived | Firearms Examiner Training | Sodium Rhodizonate Test | National Institute of Justice [nij.ojp.gov]
- 3. kta.com [kta.com]
- 4. WO2020037252A1 - Methods, apparatuses, and kits for detection of lead and other materials in water - Google Patents [patents.google.com]
- 5. loodtesten.nl [loodtesten.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portal.ct.gov [portal.ct.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Potassium Rhodizonate Test for Lead Detection]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081583#potassium-rhodizonate-test-for-lead-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com